Cruzain-IN-1
Übersicht
Beschreibung
Cruzain-IN-1 is an inhibitor of the Trypanosoma protease cruzain . It is selective for cruzain over the Trypanosoma proteases cathepsin L-like protein and cathepsin B-like protease . It is a selective inhibitor of trypanosomal cysteine proteases and a covalent and reversible Cruzain inhibitor .
Synthesis Analysis
The synthesis of Cruzain-IN-1 involves the lead optimization of a class of noncovalent cruzain inhibitors, starting from an inhibitor previously cocrystallized with the enzyme . Over 40 analogues have been synthesized and evaluated, leading to the development of a very promising competitive inhibitor . The synthetic strategies and routes for the preparation of relevant classes of cruzain and rhodesain inhibitors have been reviewed .
Chemical Reactions Analysis
Cruzain-IN-1 exerts its trypanocidal effects primarily by inhibition of TcCYP51 rather than cruzain . The catalytic cysteine and histidine have neutral charges in the free enzyme, suggesting that cruzain might be unique among papain-like cysteine proteases .
Physical And Chemical Properties Analysis
Cruzain-IN-1 has a molecular weight of 300.27 g/mol and a molecular formula of C14H10F2N6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its exact mass is 300.09350067 g/mol and its monoisotopic mass is also 300.09350067 g/mol .
Wissenschaftliche Forschungsanwendungen
Therapeutic Target for Chagas' Disease
Cruzain-IN-1, as an inhibitor of the cysteine protease cruzain, has significant implications in the treatment of Chagas' disease. Cruzain is essential for Trypanosoma cruzi, the causative agent of Chagas disease, and its inhibition is key to potential therapies. Studies have shown that inhibitors of cruzain can protect against cardiac damage in infected dogs, highlighting the therapeutic potential in Chagas' disease treatment (Barr et al., 2005).
Computational Studies for Drug Development
Computational studies have played a crucial role in understanding the mechanism of cruzain and the development of its inhibitors. These studies include exploring the protonation states in the Michaelis complex of cruzain and their effects on catalytic mechanisms, which are vital for developing new drugs targeting this enzyme (Arafet et al., 2018). Additionally, comprehensive computational approaches towards discovering and optimizing cruzain inhibitors have provided molecular insights guiding this process, highlighting the diverse applications of in silico techniques in drug discovery (Santos & Ferreira, 2022).
Selectivity and Binding Mode Studies
Understanding the selectivity of cruzain inhibitors is crucial due to its high structural similarity with human cathepsins. Molecular dynamics simulations have been used to predict the selectivity of cysteine protease inhibitors, providing valuable insights for developing potent and selective cruzain inhibitors (Sartori et al., 2019). Investigations into the binding mode of cruzain inhibitors, using techniques like docking and molecular dynamics, help understand enzyme-inhibitor interactions, which are essential for optimizing the efficacy of these inhibitors (Martins et al., 2018).
Path to Clinical Applications
The journey from identifying cruzain as a drug target to the clinical stage is marked by rigorous research and development. Studies document this path, emphasizing the challenges and opportunities in developing inhibitors targeting cruzain for potential clinical use (Sajid et al., 2011).
Novel Inhibition Mechanisms and Optimization
Research has also delved into novel mechanisms of cruzain inhibition and optimizing existing inhibitors. For instance, leveraging the cruzain S3 subsite to increase the affinity for reversible covalent inhibitors is an area of ongoing investigation (Cianni et al., 2018). Multiparameter optimization of cruzain inhibitors with in vivo activity and favorable pharmacokinetics is another key area, demonstrating the complex interplay of various factors in drug development (Pauli et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .
Eigenschaften
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cruzain-IN-1 | |
CAS RN |
1199523-24-4 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.